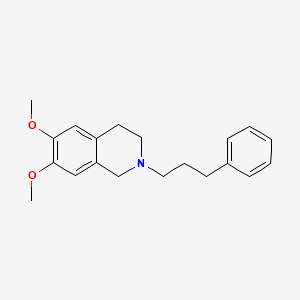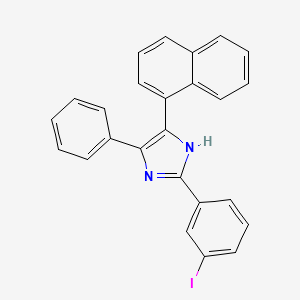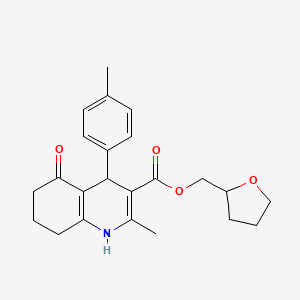![molecular formula C18H21NO B4990661 N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B4990661.png)
N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide, commonly known as NEPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NEPEP belongs to the family of amides and is synthesized through a multi-step process, which involves the reaction of 4-ethylphenylacetic acid with phenylacetyl chloride. In
科学的研究の応用
NEPEP has been extensively studied for its potential applications in scientific research. One of the primary research areas is the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. NEPEP has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of NEPEP is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. NEPEP has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. NEPEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects
NEPEP has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. NEPEP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, NEPEP has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of NEPEP for lab experiments is its stability and solubility in various solvents, which makes it easy to handle and use in experiments. NEPEP is also relatively inexpensive and readily available, making it a popular choice for researchers. However, one of the limitations of NEPEP is its low water solubility, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of NEPEP is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on NEPEP. One area of research is the development of new drugs based on NEPEP for the treatment of various diseases. Researchers are also exploring the potential of NEPEP as a tool for studying the mechanisms of inflammation, pain, and cancer. Additionally, there is ongoing research on the synthesis and modification of NEPEP to improve its properties and potential applications.
Conclusion
In conclusion, NEPEP is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NEPEP is synthesized through a multi-step process and has been extensively studied for its potential applications in drug development and as a tool for studying various biological processes. While there are some limitations to using NEPEP in lab experiments, its stability and solubility make it a popular choice for researchers. There are several future directions for research on NEPEP, and ongoing studies are expected to shed more light on its mechanisms of action and potential applications.
合成法
NEPEP is synthesized through a multi-step process that involves the reaction of 4-ethylphenylacetic acid with phenylacetyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography. The synthesis method of NEPEP has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
特性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-15-9-11-17(12-10-15)14(2)19-18(20)13-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVTYOKQQWEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)
![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)


![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)

![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)

![3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
![1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4990648.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)